Alpha-Amyloid precursor protein modulator is a chemical compound that plays a significant role in the modulation of the amyloid precursor protein, which is crucial in the pathophysiology of Alzheimer's disease. This compound is designed to influence the processing of the amyloid precursor protein, thereby potentially altering the production of amyloid beta peptides, which aggregate to form plaques in the brains of Alzheimer's patients. The modulation of this protein is essential for understanding and potentially treating neurodegenerative diseases.
The alpha-Amyloid precursor protein modulator is synthesized through various chemical methods and is commercially available from several suppliers, including Sigma-Aldrich and Santa Cruz Biotechnology. These companies provide detailed specifications and empirical formulas for the compound, highlighting its potential applications in scientific research related to Alzheimer's disease and other neurodegenerative conditions .
Alpha-Amyloid precursor protein modulator falls under the category of small molecules and pharmacological agents. It is classified as a protein kinase C activator, which indicates its role in cellular signaling pathways that can influence amyloid precursor protein processing and subsequent amyloid beta production .
The synthesis of alpha-Amyloid precursor protein modulator involves several steps that typically include:
The empirical formula for alpha-Amyloid precursor protein modulator is noted as , indicating its molecular composition. The synthesis process may involve advanced techniques such as solid-phase synthesis or solution-phase synthesis, depending on the specific protocol used .
The molecular structure of alpha-Amyloid precursor protein modulator includes a benzolactam core with various substituents that enhance its biological activity. The presence of a trifluoromethyl group is particularly notable as it can influence the compound's lipophilicity and biological interactions.
The structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound. These analyses provide insights into the spatial arrangement of atoms within the molecule, which is crucial for understanding its mechanism of action .
Alpha-Amyloid precursor protein modulator undergoes several key reactions:
These reactions are typically studied using in vitro assays where cell lines expressing amyloid precursor protein are treated with the modulator to observe changes in amyloid beta production. The kinetics of these reactions can provide valuable data on the efficacy and potency of the modulator .
The mechanism by which alpha-Amyloid precursor protein modulator exerts its effects involves:
Experimental data from cell culture studies demonstrate that treatment with alpha-Amyloid precursor protein modulator leads to decreased levels of amyloid beta peptides in comparison to untreated controls .
Characterization studies often include assessments of melting point, boiling point, and spectral data (NMR, IR) to confirm structural integrity and purity .
Alpha-Amyloid precursor protein modulator is primarily utilized in research settings focused on:
This compound represents a promising avenue for exploring new treatments for neurodegenerative diseases by targeting fundamental processes involved in amyloid precursor protein metabolism.
Amyloid precursor protein (APP) undergoes proteolytic processing via two competing pathways: the amyloidogenic pathway generates neurotoxic amyloid-β (Aβ) peptides, while the non-amyloidogenic pathway produces neuroprotective fragments. In the amyloidogenic pathway, β-secretase (BACE1) cleaves APP in endosomal compartments to release soluble APPβ (sAPPβ) and a membrane-bound C99 fragment. Subsequent γ-secretase cleavage of C99 yields Aβ peptides (38-43 amino acids), with Aβ42 being highly aggregation-prone [1] [2]. Conversely, the non-amyloidogenic pathway involves α-secretase (ADAM10/17) cleaving APP within the Aβ domain, precluding Aβ formation and releasing neurotrophic sAPPα. The subcellular localization dictates pathway preference: α-secretase acts predominantly at the plasma membrane, while β-secretase operates in acidic endosomes [2] [4]. SorLA (SORL1), a sorting receptor, shifts APP toward the trans-Golgi network, reducing Aβ generation by limiting APP-BACE1 interactions in endosomes [2].
Table 1: Key Components of APP Processing Pathways
| Pathway | Key Enzymes | Cleavage Products | Functional Outcome |
|---|---|---|---|
| Amyloidogenic | BACE1 + γ-secretase | Aβ peptides (Aβ40, Aβ42) + sAPPβ | Neurotoxic aggregates, plaque formation |
| Non-amyloidogenic | ADAM10/17 + γ-secretase | sAPPα + P3 peptide | Neuroprotection, synaptic plasticity |
| Regulatory | SorLA, retromer complex | APP retention in TGN | Reduced Aβ production |
Protein kinase C (PKC) activation redirects APP processing toward non-amyloidogenic cleavage through isoform-specific mechanisms. Benzolactam-derived PKC activators (e.g., α-APP modulator, Ki = 11.9 nM for PKCα) enhance sAPPα secretion at nanomolar concentrations (100 nM) in human fibroblasts without tumor-promoting activity [5]. PKC signaling exhibits cell-type specificity: in fibroblasts, PKC activation reduces BACE1 accumulation by enhancing proteasomal degradation, while in neurons, it promotes BACE1 translocation to the plasma membrane where β-secretase activity is diminished due to suboptimal pH [3] [6]. This compartmentalization limits APP β-cleavage. The PKCε isoform is particularly neuroprotective, as its activation correlates with improved synaptic function and reduced Aβ deposition in Alzheimer’s disease (AD) models [6]. Downstream, PKC phosphorylates ADAM10 cytoplasmic residues, stabilizing the enzyme at the cell surface and increasing α-secretase activity by ~30% [3].
α-Secretase activity is modulated through allosteric mechanisms influencing enzyme stability, localization, and catalytic efficiency. Transcriptional upregulation of ADAM10 occurs via PKC-coupled G protein-coupled receptors (GPCRs), while post-translational modifications (e.g., phosphorylation) enhance ADAM10 membrane retention. The disintegrin domain of ADAM10 undergoes conformational changes upon PKC activation, exposing its catalytic site to APP substrates [3] [7]. Natural compounds like quercetin induce ADAM10 gene expression in aluminum chloride-induced AD models, increasing non-amyloidogenic processing by >50% [1]. ADAM17 (TACE) is similarly regulated through reactive oxygen species (ROS)-dependent ERK phosphorylation, which promotes its maturation and surface expression. Negative regulators include tissue inhibitors of metalloproteinases (TIMPs), which bind ADAM10 exosites to limit APP access [3].
Table 2: Modulators of α-Secretase Activity
| Modulator Type | Examples | Mechanism of Action | Effect on APP Processing |
|---|---|---|---|
| Synthetic PKC activators | Benzolactam derivatives | PKCα activation → ADAM10 phosphorylation | ↑ sAPPα (2.5-fold at 100 nM) |
| Phytochemicals | Quercetin, epigallocatechin | ↑ ADAM10/17 transcription via MAPK/ERK | ↑ Non-amyloidogenic cleavage |
| Endogenous inhibitors | TIMP-1, TIMP-3 | Allosteric inhibition of ADAM10 catalytic site | ↓ sAPPα production |
BACE1 inhibition is achieved through competitive substrate blockade and intracellular trafficking modulation. Peptidomimetic inhibitors (e.g., AZD3839, MK-8931) occupy BACE1’s catalytic aspartate dyad, reducing Aβ by >80% in preclinical models [2] [8]. However, non-competitive strategies show promise: PKC activation redirects BACE1 trafficking in neurons, increasing surface BACE1 where neutral pH diminishes activity. SorCS1, a neuronal sorting receptor, retains APP in axons by reducing anterograde transport vesicles, limiting APP-BACE1 co-localization in endosomes [2]. Oxidative stress exacerbates BACE1 activity via the PKR-eIF2α axis, where phosphorylated eIF2α enhances BACE1 translation. Inhibiting PKR normalizes eIF2α phosphorylation and reduces BACE1 levels in neuroblastoma cells [9]. Retromer complex stabilizers (e.g., R55) promote APP retrieval from endosomes, reducing Aβ generation by 60% [2].
GSK3β serves as a molecular bridge linking Aβ production and tau pathology. Aβ oligomers activate GSK3β by impairing PI3K/Akt signaling, which normally suppresses GSK3β through Ser9 phosphorylation. Activated GSK3β then hyperphosphorylates tau at >40 residues (e.g., Ser396, Ser404), promoting neurofibrillary tangle formation [7] [10]. Conversely, APP intracellular domain (AICD) fragments, generated during γ-secretase cleavage, form transcriptionally active complexes with Fe65 and Tip60. These complexes upregulate GSK3β expression, creating a feed-forward loop that amplifies both Aβ and tau pathologies [8] [10]. GSK3β inhibitors (e.g., lithium, tideglusib) reduce tau phosphorylation and Aβ secretion in AD models:
Table 3: GSK3β-Targeted Interventions in AD Pathology
| Intervention | Molecular Target | Effect on AD Pathways | Experimental Outcomes |
|---|---|---|---|
| Lithium | GSK3β ATP-binding site | ↓ Tau phosphorylation, ↓ Aβ production | Rescue of synaptic deficits in APP mice |
| Tideglusib | GSK3β Cys199 | ↑ Non-amyloidogenic processing, ↓ NFTs | Phase II clinical trial: cognitive stabilization |
| LPA receptor antagonists | LPA-GSK3β activation | ↓ Tau phosphorylation at GSK3β epitopes | Block Aβ-induced neurite retraction |
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